N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride
CAS No.:
Cat. No.: VC17828663
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO |
|---|---|
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | N-(2-methylpropyl)-N-propan-2-ylcarbamoyl chloride |
| Standard InChI | InChI=1S/C8H16ClNO/c1-6(2)5-10(7(3)4)8(9)11/h6-7H,5H2,1-4H3 |
| Standard InChI Key | BHHNFHDJYFVHCG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN(C(C)C)C(=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride, reflects its branched alkyl substituents. The isobutyl group (2-methylpropyl) and isopropyl group introduce steric bulk, influencing reactivity and solubility. Key structural descriptors include:
The steric effects of the substituents likely reduce nucleophilic attack rates compared to less hindered carbamoyl chlorides, a hypothesis supported by kinetic studies on N,N-diisopropylcarbamoyl chloride .
Synthesis and Preparation
Conventional Synthetic Routes
Carbamoyl chlorides are typically synthesized via reactions of amines with phosgene (COCl₂) or its safer equivalents (e.g., triphosgene) . For N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride, the probable route involves:
Alternative Methods
Recent advances highlight the use of N-carbamoylimidazoles as precursors. For example, carbamoyl fluorides are synthesized via N-carbamoylimidazole intermediates treated with methyl iodide and potassium fluoride . Adapting this protocol, the target compound could theoretically form by substituting fluoride with chloride sources, though this remains experimentally untested .
Reactivity and Reaction Mechanisms
Hydrolysis and Solvolysis
Carbamoyl chlorides undergo hydrolysis to form carbamic acids, which rapidly decarboxylate to amines and CO₂ . Kinetic studies on N,N-dialkylcarbamoyl chlorides reveal solvent-dependent mechanisms:
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Aqueous solvents: Follow unimolecular (Sₙ1) pathways with rate-limiting formation of acylium ions .
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Polar aprotic solvents: Proceed via bimolecular (Sₙ2) mechanisms, favored by bulky substituents due to steric acceleration .
For N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride, the bulky isobutyl and isopropyl groups may stabilize the acylium ion, favoring Sₙ1 in aqueous ethanol (Equation 1):
Activation parameters for analogous compounds show entropies of activation (ΔS‡) ranging from −37.8 to +2.6 cal·mol⁻¹·K⁻¹, indicating mechanistic variability .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Carbamoyl chlorides serve as precursors to ureas and carbamates, common motifs in drug discovery. For instance:
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Anticholinesterase agents: Derived from carbamoyl chlorides react with eseridine .
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Muscle relaxants: N-carboxylic acid heterocycles synthesized via carbamoyl chloride intermediates .
While direct applications of N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride are undocumented, its structural analogs are pivotal in agrochemicals (herbicides, fungicides) .
Future Research Directions
Mechanistic Elucidation
Detailed kinetic studies in varied solvents (e.g., acetone-water mixtures) are needed to resolve the Sₙ1/Sₙ2 dichotomy for this compound . Isotope effect experiments (e.g., D₂O vs H₂O) could clarify rate-limiting steps .
Synthetic Applications
Exploration of its utility in synthesizing hindered ureas for kinase inhibitors or polymer crosslinkers is warranted. The compound’s steric profile may confer selectivity in catalysis or materials science .
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